Dibutylammonium Acetate
Overview
Description
Synthesis Analysis
Synthesis involving tetrabutylammonium salts indicates that these compounds can act as catalysts or intermediates in organic synthesis. For example, tetrabutylammonium iodide catalyzes the synthesis of allyl aryl sulfone derivatives from Baylis-Hillman acetates and sulfonylhydrazides, with tert-butyl hydroperoxide as an oxidation agent in water (Xiaoqing Li et al., 2013). This process highlights the efficiency of tetrabutylammonium salts in facilitating organic reactions.
Molecular Structure Analysis
The molecular structure of tetrabutylammonium salts, which are structurally similar to dibutylammonium acetate, has been investigated through theoretical studies. These studies provide insights into the vibrational spectrum, molecular orbitals, and the effect of solvation on molecular geometry (A. Rocco et al., 2004). Understanding these aspects is crucial for predicting the behavior of dibutylammonium acetate in various solvents and reactions.
Chemical Reactions and Properties
Tetrabutylammonium salts participate in diverse chemical reactions, suggesting similar potential for dibutylammonium acetate. For instance, tetrabutylammonium acetate acts as a catalyst in the regioselective acetylation of diols, demonstrating the ability of these compounds to influence reaction specificity and efficiency (Yixuan Zhou et al., 2013).
Physical Properties Analysis
The physical properties of dibutylammonium acetate, such as solubility, phase behavior, and thermal stability, can be inferred from related compounds. For example, studies on the synthesis and characterization of cellulose acetate using tetrabutylammonium fluoride reveal information about solubility and reaction conditions that could be applicable to dibutylammonium acetate (B. Ass et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity, catalytic efficiency, and selectivity of dibutylammonium acetate, can be deduced from the behavior of similar tetrabutylammonium compounds in various reactions. For instance, the use of tetrabutylammonium tribromide as a neutral and efficient catalyst for the synthesis of biscoumarin and 3,4-dihydropyrano[c]chromene derivatives highlights the catalytic potential of tetrabutylammonium salts in promoting eco-friendly and efficient synthetic pathways (J. Khurana & Sanjay Kumar, 2009).
Scientific Research Applications
1. Physical and Chemical Properties of Binary Mixtures
- Summary of Application: Dibutylammonium Acetate is used in the study of the properties of aqueous binary solutions for three different ionic liquids (ILs): dibutylammonium acetate, dibutylammonium propanoate, and dibutylammonium butanoate . The objective of this study was to evaluate the properties of these solutions .
- Methods of Application: The measured properties were density, speed of sound, and conductivity, and their isentropic compressibility and thermal expansion coefficient were calculated based on these properties . The temperature range used for measurements was 293.15–323.15 K .
2. Ion Pair Chromatography
- Summary of Application: Dibutylammonium Acetate is used as a buffer in the mobile phase for separation and quantifying intracellular nucleotides from different microorganisms . This is done using ion pair reversed phase liquid chromatography electrospray ionization isotope dilution tandem mass spectrometry (IP–LC–ESI–ID–MS/MS) method .
- Methods of Application: The method involves using Dibutylammonium Acetate as a buffer in the mobile phase of the chromatography process . This helps in the ionization of carbohydrate fragments providing a volatile solvent for the mass spectrometric technique .
- Results: The results of this application are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
dibutylazanium;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-3-5-7-9-8-6-4-2;1-2(3)4/h9H,3-8H2,1-2H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFIKAWTCOXAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[NH2+]CCCC.CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutylammonium Acetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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